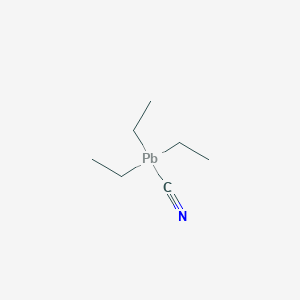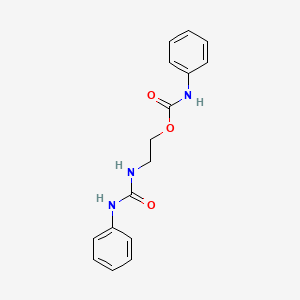![molecular formula C11H13N3O6S B11945636 Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate CAS No. 40519-70-8](/img/structure/B11945636.png)
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate is a chemical compound with the molecular formula C11H13N3O6S and a molecular weight of 315.307 g/mol . This compound features a thiazole ring, which is known for its diverse biological activities . The presence of the nitro group and the malonate ester makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 5-nitro-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction mixture is then refluxed for several hours to ensure complete reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in binding to enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate can be compared with other similar compounds, such as:
- Diethyl 2-{[(2-methyl-4-pyrimidinyl)amino]methylene}malonate
- Diethyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylene}malonate
- Dimethyl 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methylene}malonate
These compounds share a similar core structure but differ in the substituents on the thiazole or pyrimidine rings. The unique combination of the nitro group and the thiazole ring in this compound gives it distinct chemical and biological properties .
Propiedades
Número CAS |
40519-70-8 |
|---|---|
Fórmula molecular |
C11H13N3O6S |
Peso molecular |
315.30 g/mol |
Nombre IUPAC |
diethyl 2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C11H13N3O6S/c1-3-19-9(15)7(10(16)20-4-2)5-12-11-13-6-8(21-11)14(17)18/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
BFPZGJIUGZVXRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=NC=C(S1)[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)







![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)



